

An In-depth Technical Guide to Diethylisopropylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylisopropylamine*

Cat. No.: *B1584887*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **N,N-Diethylisopropylamine**, a tertiary amine widely utilized in organic synthesis.

Chemical Structure and Formula

N,N-Diethylisopropylamine, also known as N,N-diethylpropan-2-amine, is a tertiary amine with the chemical formula C₇H₁₇N. Its structure consists of a central nitrogen atom bonded to two ethyl groups and one isopropyl group.

Figure 1: Chemical structure of N,N-Diethylisopropylamine.

Physicochemical Properties

The key physicochemical properties of **N,N-Diethylisopropylamine** are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₁₇ N
Molecular Weight	115.22 g/mol
CAS Number	6006-15-1
Appearance	Colorless liquid
Boiling Point	105 °C
Melting Point	131-132 °C
Density	0.759 g/mL
Refractive Index	1.4041
Flash Point	6 °C
pKa	10.69 ± 0.25 (Predicted)

Synthesis of N,N-Diethylisopropylamine

N,N-Diethylisopropylamine can be synthesized through various methods. Two common laboratory-scale protocols are detailed below.

3.1. Synthesis via Alkylation of Diisopropylamine with Ethyl Chloride

This method involves the reaction of diisopropylamine with ethyl chloride in the presence of a catalyst in a high-pressure autoclave.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the synthesis of N,N-Diethylisopropylamine via alkylation.

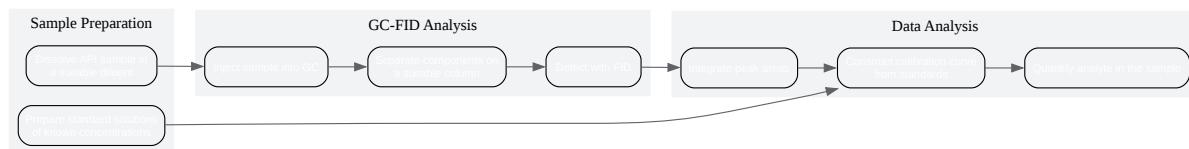
Experimental Protocol:

- Reaction Setup: In a high-pressure autoclave equipped with a stirring mechanism and temperature and pressure controls, add diisopropylamine and ethyl chloride in a molar ratio of 2-4:1. Add a catalytic amount of an iodide salt, such as sodium iodide (NaI), with a mass ratio of catalyst to ethyl chloride of 1:20-10.
- Reaction: Seal the autoclave and purge with nitrogen gas. Heat the reaction mixture to 130-230°C, and pressurize to 0.8-2.5 MPa. Maintain these conditions for 4-10 hours, or until the pressure in the autoclave no longer decreases.
- Work-up: Cool the reaction mixture to room temperature. Carefully vent the autoclave. Transfer the reaction mixture to a separatory funnel and add a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the pH of the aqueous layer is between 12.5 and 13.5.
- Purification: Separate the organic layer. Purify the crude product by fractional distillation to obtain N,N-Diethylisopropylamine.

3.2. Synthesis via Reductive Amination of Paraldehyde with Diisopropylamine

This method involves the reaction of paraldehyde with diisopropylamine in the presence of a reducing agent.[\[1\]](#)

Experimental Protocol:


- Reaction Setup: In a reaction flask, dissolve paraldehyde in a suitable solvent such as methanol. Add an acidic catalyst, for example, concentrated hydrochloric acid (mass ratio of catalyst to diisopropylamine is 1-5%). Stir the reaction for 20-40 minutes at 22-28°C.[\[1\]](#)
- Reductive Amination: To the reaction mixture, add diisopropylamine and a metal hydride reducing agent, such as sodium borohydride or sodium cyanoborohydride. The molar ratio of diisopropylamine to paraldehyde should be 1:0.34-0.4, and the molar ratio of diisopropylamine to the metal hydride should be 1:1-1.2. Maintain the reaction for 10-30 minutes.[\[1\]](#)

- Work-up and Purification: Remove the solvent under reduced pressure. Adjust the pH of the residue to 13 with a strong base. Separate the organic layer and purify by distillation to yield **N,N-Diethylisopropylamine**.[\[1\]](#)

Analytical Methods

4.1. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a common technique for the analysis of volatile amines like **N,N-Diethylisopropylamine**, particularly for determining residual levels in active pharmaceutical ingredients (APIs).[\[2\]](#)

[Click to download full resolution via product page](#)

Figure 3: General workflow for GC-FID analysis.

Experimental Protocol:

- Instrumentation: An Agilent 7890 GC system equipped with a Flame Ionization Detector (FID) and an autosampler can be used.[\[2\]](#)
- Column: An Agilent CP-Volamine column (30 m x 0.32 mm, 5 μ m film thickness) is suitable for separating amines.[\[2\]](#)
- Inlet Liner: A Restek Siltek® liner can improve sensitivity.[\[2\]](#)
- Sample Preparation:

- Prepare a stock solution of **N,N-Diethylisopropylamine** in a suitable solvent (e.g., acetonitrile).
- Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.
- Dissolve a known amount of the sample to be analyzed in the same solvent.

- GC-FID Parameters:
 - Injection Volume: 1 μ L
 - Injector Temperature: 250 °C
 - Detector Temperature: 300 °C
 - Carrier Gas: Helium or Hydrogen
 - Oven Temperature Program: Optimize based on the specific sample matrix and other amines present. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and hold for a few minutes.
- Data Analysis:
 - Integrate the peak corresponding to **N,N-Diethylisopropylamine** in the chromatograms of the standards and the sample.
 - Generate a calibration curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of **N,N-Diethylisopropylamine** in the sample by interpolating its peak area on the calibration curve.

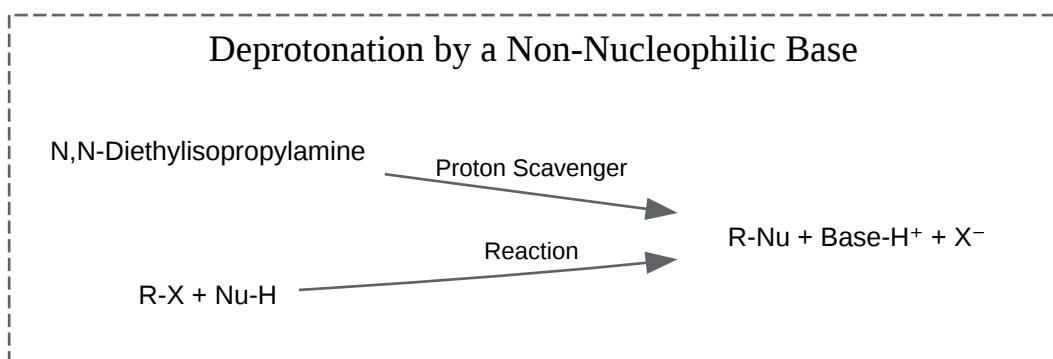
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural elucidation and purity assessment of **N,N-Diethylisopropylamine**.

Experimental Protocol for Sample Preparation:

- For a liquid sample: Place one drop of **N,N-Diethylisopropylamine** into a clean, dry 5 mm NMR tube.[3]
- Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) to the NMR tube.[4]
- Mixing: Cap the tube and invert it several times to ensure the sample is thoroughly mixed.
- Filtering (if necessary): If the sample contains any solid impurities, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[5]

 ^1H NMR Spectral Data (in CDCl_3):


Assignment	Chemical Shift (ppm)	Multiplicity
CH_3 (ethyl)	~1.0	Triplet
CH_3 (isopropyl)	~1.0	Doublet
CH_2 (ethyl)	~2.5	Quartet
CH (isopropyl)	~3.0	Septet

 ^{13}C NMR Spectral Data (in CDCl_3):

Assignment	Chemical Shift (ppm)
CH_3 (ethyl)	~12
CH_3 (isopropyl)	~20
CH_2 (ethyl)	~47
CH (isopropyl)	~52

Role as a Non-Nucleophilic Base

N,N-Diethylisopropylamine is widely used as a sterically hindered, non-nucleophilic base in organic synthesis.^{[6][7]} Its bulky isopropyl groups prevent the nitrogen's lone pair of electrons from acting as a nucleophile and attacking electrophilic centers, while still allowing it to deprotonate acidic protons.^{[6][7]} This property is particularly useful in reactions where a base is needed to neutralize an acid byproduct, but nucleophilic attack by the base would lead to unwanted side reactions.^{[8][9]}

[Click to download full resolution via product page](#)

Figure 4: Role of N,N-Diethylisopropylamine as a proton scavenger.

A common application is in acylation reactions, where an amine is acylated with an acid chloride. N,N-Diethylisopropylamine is added to neutralize the HCl formed during the reaction, preventing it from protonating the starting amine and rendering it unreactive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102875385A - Synthesis method of N, N-diisopropylethylamine - Google Patents [patents.google.com]
- 2. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing)
DOI:10.1039/D3AY00956D [pubs.rsc.org]

- 3. 3.depts.washington.edu [depts.washington.edu]
- 4. [sites.bu.edu](http://4.sites.bu.edu) [sites.bu.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 8. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethylisopropylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584887#diethylisopropylamine-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com